molecular formula C16H10Cl2N2O2 B5780437 (Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide

(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B5780437
M. Wt: 333.2 g/mol
InChI Key: HBTVXUOWCCOORL-NTMALXAHSA-N
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Description

(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and 4-hydroxyaniline.

    Formation of the Enamide: The aldehyde undergoes a condensation reaction with the aniline derivative in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the corresponding Schiff base.

    Cyanation: The Schiff base is then treated with a cyanating agent such as sodium cyanide or potassium cyanide to introduce the cyano group, resulting in the formation of the desired enamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the cyano group can yield primary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

    Material Science: Applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide: Similar structure with a methoxy group instead of a hydroxy group.

    (Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-aminophenyl)prop-2-enamide: Similar structure with an amino group instead of a hydroxy group.

Uniqueness

The presence of the hydroxy group in (Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide imparts unique properties such as increased hydrogen bonding capability and potential for further functionalization.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-14-2-1-3-15(18)13(14)8-10(9-19)16(22)20-11-4-6-12(21)7-5-11/h1-8,21H,(H,20,22)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVXUOWCCOORL-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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